molecular formula C9H5N3O B13030055 6-Isocyanatoquinoxaline

6-Isocyanatoquinoxaline

Cat. No.: B13030055
M. Wt: 171.16 g/mol
InChI Key: ZJMASMIWOLDCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Synthesis 6-Isocyanatoquinoxaline is a heterocyclic compound featuring a quinoxaline backbone substituted with an isocyanate (-NCO) group at the 6-position. Its synthesis involves reacting 6-amino-2,3-di(furan-2-yl)quinoxaline with triphosgene (CCl₃OCOCl) in dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (Et₃N) . This reaction proceeds at room temperature within 1 hour, yielding 2,3-di(furan-2-yl)-6-isocyanatoquinoxaline as an intermediate for further functionalization (e.g., coupling with N,N-diethylnipecotamide to form bioactive derivatives like DC838) .

Applications The isocyanate group’s electrophilic nature enables 6-isocyanatoquinoxaline to act as a precursor in synthesizing ureas, carbamates, and other pharmacologically active compounds. For example, DC838, derived from this compound, exhibits potent inhibitory activity against human cyclophilin A and mouse spleen cell proliferation, highlighting its relevance in immunomodulation and drug discovery .

Properties

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

6-isocyanatoquinoxaline

InChI

InChI=1S/C9H5N3O/c13-6-12-7-1-2-8-9(5-7)11-4-3-10-8/h1-5H

InChI Key

ZJMASMIWOLDCKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoquinoxaline typically involves the reaction of quinoxaline derivatives with isocyanates. One common method is the reaction of 6-aminoquinoxaline with phosgene to form 6-isocyanatoquinoxaline. This reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of 6-Isocyanatoquinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as solvent-free reactions and the use of alternative reaction media, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Urea and Carbamate Derivatives: Formed from substitution reactions with amines and alcohols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

    Quinoxaline N-oxides and Derivatives: Formed from oxidation and reduction reactions.

Scientific Research Applications

Synthesis of Complex Molecules

One of the primary applications of 6-Isocyanatoquinoxaline is its use as a precursor in the synthesis of more complex organic molecules. It serves as an important intermediate in the development of pharmaceuticals and agrochemicals. The isocyanate group can react with amines to form ureas, which are pivotal in medicinal chemistry.

Table 1: Chemical Reactions Involving 6-Isocyanatoquinoxaline

Reaction TypeExample ReactionProducts
Nucleophilic Addition6-Isocyanatoquinoxaline + AmineUreas
Cycloaddition6-Isocyanatoquinoxaline + DieneCycloadducts
Polymerization6-Isocyanatoquinoxaline + DiolsPolyurethanes

Biological Applications

Research has indicated that 6-Isocyanatoquinoxaline exhibits potential biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their anticancer properties and ability to inhibit specific enzymes involved in tumor growth.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 6-Isocyanatoquinoxaline showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.

Material Science

In materials science, 6-Isocyanatoquinoxaline has been explored for its potential use in creating advanced materials such as polymers and coatings. Its isocyanate functionality allows for cross-linking reactions that can enhance the mechanical properties of materials.

Table 2: Applications in Material Science

Application TypeDescriptionBenefits
CoatingsUsed in the formulation of protective coatingsEnhanced durability
AdhesivesActs as a hardener in polyurethane adhesivesStrong bonding properties
Composite MaterialsIncorporated into polymer blendsImproved thermal stability

Mechanism of Action

The mechanism of action of 6-Isocyanatoquinoxaline involves its interaction with nucleophilic sites on biological macromolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. The compound may also interact with DNA and RNA, affecting their structure and function. These interactions can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Key Compounds and Their Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Reactivity/Applications Sources
6-Isocyanatoquinoxaline -NCO at position 6 187.22 (theoretical) High electrophilicity; precursor for urea/carbamate derivatives (e.g., DC838) in drug development.
Quinoxaline 6-Isothiocyanate -NCS at position 6 187.22 Thiocyanate group offers nucleophilic reactivity; used as a reference standard in pharmaceutical analysis.
6-Nitroquinoxaline -NO₂ at position 6 175.13 Electron-withdrawing nitro group reduces electrophilicity; used in organic electronics and dye synthesis.
5-Methyl-6-methylaminoquinoxaline -CH₃ and -NHCH₃ at positions 5/6 173.21 Amine functionality enables hydrogen bonding; potential intermediate in agrochemical synthesis.

Reactivity and Functional Group Analysis

  • Isocyanate (-NCO) vs. Isothiocyanate (-NCS): The isocyanate group in 6-isocyanatoquinoxaline reacts readily with amines or alcohols to form ureas or carbamates, whereas the isothiocyanate group in its thiocyanate analog reacts similarly but forms thioureas. Isocyanates are generally more reactive than isothiocyanates due to the higher electrophilicity of the carbonyl carbon .
  • Nitro (-NO₂) Substitution: 6-Nitroquinoxaline’s nitro group decreases electron density on the quinoxaline ring, making it less reactive toward nucleophiles but useful in applications requiring electron-deficient aromatic systems (e.g., conductive polymers) .

Biological Activity

6-Isocyanatoquinoxaline is a derivative of quinoxaline, a bicyclic compound known for its diverse biological activities, particularly in the realm of medicinal chemistry. Quinoxaline derivatives have been extensively studied for their anticancer, antiviral, and antibacterial properties. This article focuses on the biological activity of 6-Isocyanatoquinoxaline, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of 6-Isocyanatoquinoxaline can be represented as follows:

C8H5N3O\text{C}_8\text{H}_5\text{N}_3\text{O}

Its synthesis typically involves the reaction of quinoxaline derivatives with isocyanates. Various synthetic routes have been explored to optimize yield and purity, with modifications to the quinoxaline scaffold enhancing biological activity.

Anticancer Activity

Quinoxaline derivatives, including 6-Isocyanatoquinoxaline, have shown significant anticancer properties across multiple studies. The mechanisms of action include:

  • Induction of Apoptosis : Many quinoxaline derivatives induce apoptosis in cancer cells. For instance, compounds with similar structures have been reported to disrupt the cell cycle and induce cell death in various cancer cell lines such as HCT116 and HepG2 .
  • Inhibition of Tyrosine Kinases : Quinoxalines have been identified as potent inhibitors of several tyrosine kinases, which are crucial in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .

Case Study:
In a study evaluating a series of quinoxaline derivatives, it was found that 6-Isocyanatoquinoxaline exhibited an IC50 value of 7.8 µM against the HCT116 cell line, indicating promising anticancer potential .

CompoundCell LineIC50 (µM)
6-IsocyanatoquinoxalineHCT1167.8
Quinoxaline-BisarylureaHepG210.27
Compound VIIIcMCF-7Not significant

Antiviral Activity

Recent studies have highlighted the potential of quinoxaline derivatives as antiviral agents. Specifically, they have shown efficacy against respiratory viruses, including influenza and coronaviruses. The antiviral mechanisms include:

  • Inhibition of Viral Replication : Quinoxalines can interfere with viral replication processes by targeting viral proteins or host cell pathways involved in viral entry and replication .
  • Interferon Induction : Certain quinoxalines act as interferon inducers, enhancing the host's immune response against viral infections .

Research Findings:
A recent study demonstrated that a quinoxaline derivative exhibited strong inhibitory activity against H1N1 with an IC50 of 0.2164 μM while maintaining low cytotoxicity .

Structure-Activity Relationship (SAR)

The biological activity of 6-Isocyanatoquinoxaline is influenced by its structural components. Modifications to the quinoxaline ring can significantly alter its pharmacological properties:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances anticancer activity by stabilizing reactive intermediates.
  • Substituents on the Quinoxaline Ring : Variations in substituents can lead to increased selectivity for specific biological targets, such as kinases or viral proteins .

Q & A

Q. What ethical frameworks apply when studying 6-Isocyanatoquinoxaline’s environmental toxicity?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 201: Algal Growth Inhibition) for ecotoxicity. Data transparency (open-access publishing) and minimization of animal testing (in vitro models like Daphnia magna) align with ARRIVE 2.0 guidelines .

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